molecular formula C13H22Cl2N2O B2989470 2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride CAS No. 2034511-64-1

2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride

Cat. No. B2989470
CAS RN: 2034511-64-1
M. Wt: 293.23
InChI Key: DIFZNIFBYHWKPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride”, there are related compounds that have been synthesized. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) .

Scientific Research Applications

Antibacterial Activity

The compound has been studied for its potential in targeting bacterial infections. A study involved molecular docking simulations of piperazine derivatives towards the oxidoreductase enzyme, which is significant for antibacterial activity. The interactions between the compound and the enzyme suggest its potential as an antibacterial agent .

Anxiolytic Potential

Research has been conducted to assess the anxiolytic (anxiety-reducing) potential of derivatives of this compound. The study included molecular docking and synthesis of benzimidazole derivatives, which showed promise in anxiolytic activity .

Dopamine Receptor Agonist

This compound has been evaluated for its agonist characteristics on human D2 and D3 dopamine receptors. The functional assay results indicated partial to full agonist characteristics, which could have implications in treating conditions like Parkinson’s disease or schizophrenia .

Acetylcholinesterase Inhibition

Derivatives of 2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride have been designed as acetylcholinesterase inhibitors (AChEIs). These inhibitors are significant for the treatment of Alzheimer’s disease as they can potentially improve cognitive function by increasing acetylcholine levels in the brain .

properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)propan-1-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-12(11-16)14-7-9-15(10-8-14)13-5-3-2-4-6-13;;/h2-6,12,16H,7-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFZNIFBYHWKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCN(CC1)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylpiperazin-1-yl)propan-1-ol dihydrochloride

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